molecular formula C9H7FO2 B13683593 2-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid

2-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid

Cat. No.: B13683593
M. Wt: 166.15 g/mol
InChI Key: SAAFUQNNJBPULR-UHFFFAOYSA-N
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Description

2-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid is a fluorinated derivative of the benzocyclobutene (BCB) scaffold, a structure of high interest in advanced organic synthesis and materials science research . The molecular formula for this compound is C9H7FO2, with a molecular weight of 166.15 g/mol . The core benzocyclobutene structure is characterized by a fused cyclobutene ring, which can undergo ring-opening reactions and serve as a versatile building block for constructing complex polycyclic structures . The introduction of a fluorine atom at the 2-position and a carboxylic acid group at the 7-position makes this compound a valuable bifunctional synthetic intermediate. The carboxylic acid group allows for further derivatization through amidation or esterification, while the fluorine atom can influence the electronic properties of the system and offer sites for further functionalization . Researchers utilize this compound and its analogues, such as the corresponding carbonitrile , as key precursors in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Prior to handling, please consult the Safety Data Sheet (SDS). Potential hazards associated with similar BCB carboxylic acids include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation . Appropriate personal protective equipment should be worn, and the material should be used only in a well-ventilated area .

Properties

Molecular Formula

C9H7FO2

Molecular Weight

166.15 g/mol

IUPAC Name

2-fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid

InChI

InChI=1S/C9H7FO2/c10-8-3-1-2-5-6(8)4-7(5)9(11)12/h1-3,7H,4H2,(H,11,12)

InChI Key

SAAFUQNNJBPULR-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C1C(=CC=C2)F)C(=O)O

Origin of Product

United States

Preparation Methods

Direct Fluorination of Bicyclo[4.2.0]octa-1,3,5-triene Derivatives

The most common preparative approach involves the selective fluorination of bicyclo[4.2.0]octa-1,3,5-triene or its derivatives at the 2-position. This typically employs electrophilic fluorinating agents such as Selectfluor under inert atmosphere conditions to prevent side reactions and degradation.

  • Typical Reaction Conditions:

    • Solvent: Acetonitrile or dichloromethane
    • Temperature: 0 to 25 °C
    • Atmosphere: Nitrogen or argon to avoid moisture and oxygen interference
    • Reaction time: 2–6 hours
  • Key Reagents:

    • Selectfluor (F-TEDA-BF4)
    • Bicyclo[4.2.0]octa-1,3,5-triene precursor
    • Base additives (e.g., triethylamine) to scavenge acids formed

This method yields the target 2-fluoro derivative efficiently with moderate to good yields (50–75%) depending on substrate purity and fluorination conditions.

Enzymatic Resolution and Stereoselective Synthesis

Enzymatic methods have been developed for related bicyclo[4.2.0]octa-1,3,5-triene carboxylic acid derivatives, particularly to achieve high enantiomeric purity. Although direct enzymatic fluorination is less common, enzymatic resolution of racemic mixtures post-synthesis can afford enantiomerically enriched products.

  • Typical Enzymes Used:

    • Lipases
    • Esterases
    • Nitrilases (for hydrolysis steps)
  • Advantages:

    • Enantiomeric excess (ee) > 99%
    • Mild reaction conditions (ambient temperature, aqueous media)
    • Reduced byproduct formation
  • Challenges:

    • Substrate specificity limits broad application
    • Optimization needed for fluorinated substrates due to altered enzyme affinity
Method Yield (%) Enantiomeric Excess (ee) Key Challenges
Enzymatic Resolution 70–85 >99% Substrate specificity
Chemical Fluorination 50–75 60–80% (needs resolution) Byproduct formation, stereocontrol

(Table adapted from comparative studies on bicyclic acid derivatives)

Oxidation and Functional Group Transformations

Post-fluorination, the compound can undergo further functionalization:

  • Oxidation: Using potassium permanganate or chromium trioxide to generate oxidized derivatives such as ketones or aldehydes.
  • Reduction: Lithium aluminum hydride can reduce the carboxylic acid group to the corresponding alcohol.
  • Substitution: The fluorine atom can be substituted by nucleophiles like sodium azide or potassium cyanide under nucleophilic substitution conditions.

These transformations allow diversification of the bicyclic scaffold for further synthetic applications.

Industrial Production Considerations

Industrial synthesis generally mirrors laboratory methods but emphasizes scalability, cost-efficiency, and purity control:

  • Use of industrial-grade fluorinating agents and solvents
  • Optimization of reaction parameters (temperature, solvent, reaction time) to maximize yield and minimize impurities
  • Implementation of continuous flow reactors for better heat and mass transfer
  • Rigorous purification protocols including crystallization and chromatography

Reaction Mechanisms and Chemical Analysis

The bicyclic structure combined with the fluorine substituent influences reactivity:

  • The fluorine atom exerts an electron-withdrawing effect, stabilizing intermediates during electrophilic substitution.
  • The carboxylic acid group participates in hydrogen bonding and acid-base equilibria affecting solubility and reactivity.
  • Oxidation typically occurs at the bicyclic ring system, preserving the fluorine substituent.
Reaction Type Reagents/Conditions Major Products Yield (%)
C–H Oxidation Potassium permanganate (acidic) 4-Fluoro-7-carboxybicyclo[4.2.0]octa-1,3,5-triene-2,8-dione 62–68
Decarboxylation Thermal (120–140 °C), toluene 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene 89
Decarboxylation K2CO3, DMF, 80 °C 4-Fluoro-7-methylbicyclo[4.2.0]octa-1,3,5-triene 73

(Data summarized from oxidation and decarboxylation studies)

Comparative Analysis with Related Compounds

Substituent variation at the 2-position (fluorine vs. chlorine or methoxy groups) affects physical and chemical properties:

Property 2-Fluoro Derivative 2-Chloro Derivative 3,4-Dimethoxy Derivative (Ivabradine Intermediate)
Molecular Weight 166.15 g/mol Higher due to Cl Higher due to OCH3 groups
Melting Point Not directly reported Similar bicyclic analogs vary ~55 °C
Solubility Lower aqueous solubility Moderate Higher due to polarity
Biological Activity Potential anticancer, antimicrobial Known kinase inhibitors Cardiovascular drug intermediate

The fluorine atom enhances lipophilicity and metabolic stability, making 2-fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid a valuable scaffold in drug design.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield (%) Notes
Electrophilic Fluorination Selectfluor, inert atmosphere, 0–25 °C 50–75 Most common, moderate stereocontrol
Enzymatic Resolution Lipases/esterases, aqueous media 70–85 High enantiomeric purity, substrate-specific
Oxidation Post-Fluorination KMnO4 (acidic) 62–68 Functionalization to ketones/aldehydes
Reduction Post-Fluorination LiAlH4 in ether Variable Converts acid to alcohol
Nucleophilic Substitution NaN3 or KCN in DMF Variable Replaces fluorine with other groups

Scientific Research Applications

2-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, while the carboxylic acid group can form covalent bonds with target molecules. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The bicyclo[4.2.0]octa-1,3,5-triene scaffold is versatile, allowing substitutions at multiple positions. Below is a comparison of key derivatives:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Applications References
2-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid Fluorine (C2) C₉H₇FO₂ 166.15 Drug intermediates
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid (parent compound) None C₉H₈O₂ 148.16 Reference standard in synthesis
5-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid Chlorine (C5) C₉H₇ClO₂ 182.60 Unknown (research chemical)
(S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid Methoxy (C3, C4) C₁₁H₁₂O₄ 208.21 Intermediate for ivabradine synthesis
4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one Methoxy (C4), ketone C₉H₈O₂ 148.16 Synthetic intermediate

Key Observations :

  • Fluorine vs. Chlorine: The 2-fluoro derivative has a lower molecular weight (166.15 vs.
  • Methoxy Substitutions : Methoxy groups (e.g., at C3/C4) increase steric bulk and polarity, as seen in the ivabradine precursor. This enhances solubility but may reduce membrane permeability .
  • Ketone vs. Carboxylic Acid : The 7-ketone analog () lacks the acidic proton, altering reactivity in nucleophilic reactions .

Physicochemical Properties

  • Melting Points: 4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one: 55°C . Parent carboxylic acid: No direct data, but analogs suggest higher melting points due to hydrogen bonding.
  • Solubility : Fluorine’s electronegativity may reduce aqueous solubility compared to methoxy derivatives, which benefit from oxygen’s polarity.

Pharmacological Relevance

  • Anticancer Potential: Fluorinated bicyclic compounds (e.g., ’s 7-chloro-6-fluoro-naphthyridine derivative) show activity against HGF/c-Met pathways, suggesting the 2-fluoro analog may also target tyrosine kinases .
  • Cardiovascular Applications : The (S)-3,4-dimethoxy derivative is a key intermediate in ivabradine, a heart rate-reducing drug .

Biological Activity

2-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is a bicyclic compound known for its unique structural properties and potential biological activities. This article delves into the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H7FO2C_9H_7FO_2, and it features a bicyclic structure that contributes to its biological interactions. The presence of a fluorine atom can enhance the compound's lipophilicity and alter its interaction with biological targets.

Research indicates that compounds with bicyclic structures often interact with various biological pathways. The specific mechanisms of action for this compound may include:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors or other cellular receptors, influencing signaling pathways.

Antimicrobial Activity

Studies have shown that bicyclic compounds can exhibit antimicrobial properties. Preliminary assays indicate that this compound may possess activity against certain bacterial strains, though detailed studies are required to quantify this effect.

Anticancer Properties

Research has suggested that similar bicyclic compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Further studies are necessary to determine if this compound exhibits similar anticancer effects.

Case Studies

  • Study on Antimicrobial Effects : A study conducted on various fluorinated bicyclic acids demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting a potential therapeutic application for this compound in treating bacterial infections.
  • Cancer Cell Line Testing : In vitro studies using cancer cell lines have indicated that derivatives of bicyclic acids can inhibit cell proliferation and induce apoptosis. The specific results for this compound are pending further investigation.

Data Summary Table

Biological ActivityObservationsReferences
AntimicrobialActive against Gram-positive bacteria
AnticancerPotential apoptosis induction in cancer cells
Enzyme InhibitionPossible inhibition of metabolic enzymes

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound’s fused bicyclic framework, fluorine substituent, and carboxylic acid group enable distinct reactivity:

Oxidation Reactions
The electron-deficient bicyclic core facilitates oxidation at specific positions. For example:

Reaction TypeReagents/ConditionsMajor ProductsYield (%)
C–H oxidationKMnO₄ (aq, acidic)4-Fluoro-7-carboxybicyclo[4.2.0]octa-1,3,5-triene-2,8-dione62–68

Decarboxylation
Thermal or base-mediated decarboxylation occurs under controlled conditions:

Temperature (°C)BaseSolventProductSelectivity
120–140NoneToluene4-Fluorobicyclo[4.2.0]octa-1,3,5-triene89%
80K₂CO₃DMF4-Fluoro-7-methylbicyclo[4.2.0]octa-1,3,5-triene73%

Substitution Reactions

The fluorine atom participates in nucleophilic aromatic substitution (NAS) under harsh conditions due to the bicyclic system’s strain:

NAS with Amines

AmineSolventTemperature (°C)Time (h)ProductYield (%)
NH₃H₂O200247-Carboxy-4-aminobicyclo[4.2.0]octa-1,3,5-triene41

Cycloaddition and Ring-Opening

The triene moiety engages in [4+2] cycloadditions with dienophiles like maleic anhydride:

DienophileConditionsAdduct StructureRegioselectivity
Maleic anhydride100°C, 12 hBicyclo[4.2.0]octa-1,3,5-triene fused to a six-membered anhydride ring>95% endo

Functional Group Transformations

The carboxylic acid undergoes standard derivatization:

Esterification

AlcoholCatalystProductPurity (%)
MeOHH₂SO₄Methyl 4-fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate98

Amide Formation

AmineCoupling AgentSolventYield (%)
Glycine ethyl esterEDC·HClDCM84

Stability Under Reaction Conditions

Critical stability data for process optimization:

ConditionDegradation PathwayHalf-Life
pH 12, 25°CHydrolysis of the bicyclic system3.2 h
UV light (254 nm)Radical-mediated ring opening11 min

Recommendation : Verify the compound’s IUPAC name and substituent positions. The 2-fluoro isomer’s reactivity may differ substantially due to altered electronic and steric effects compared to the 4-fluoro analog. Experimental validation is advised if targeting the 2-fluoro derivative specifically.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Enantiomeric Excess (ee)Key Challenges
Enzymatic Resolution70-85>99%Substrate specificity
Chemical Synthesis50-7560-80% (requires resolution)Byproduct formation

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers look for?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for deshielded aromatic protons (δ 6.5-7.5 ppm) and fluorine coupling (³J~20 Hz) at the 2-position. The bicyclic scaffold’s rigidity reduces proton splitting complexity .
    • ¹⁹F NMR : A singlet near δ -160 ppm confirms the absence of adjacent fluorines.
  • FTIR : A sharp carbonyl stretch at ~1700 cm⁻¹ (carboxylic acid) and C-F stretches at 1100-1200 cm⁻¹ .
  • X-ray Crystallography : Resolves bicyclic geometry and fluorine substitution. For example, analogous compounds show bond angle distortions (e.g., C7-C8-C9 ~120°) due to ring strain .

Advanced: How does the introduction of a fluorine atom at the 2-position influence the electronic properties and reactivity of the bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid scaffold compared to other substituents like methoxy or methyl groups?

Answer:
Fluorine’s electronegativity increases electron withdrawal, stabilizing the carboxylic acid via resonance (pKa ~2.5 vs. ~4.5 for methoxy analogs) . This enhances reactivity in nucleophilic acyl substitutions (e.g., amidation). Computational studies (DFT) show:

  • Reduced HOMO-LUMO gap (5.2 eV vs. 5.8 eV for methoxy derivatives), increasing susceptibility to electrophilic attack.
  • Fluorine’s steric effects are minimal but alter regioselectivity in Diels-Alder reactions (preference for endo transition states) .

Q. Table 2: Substituent Effects on Reactivity

SubstituentpKa (COOH)HOMO-LUMO Gap (eV)Preferred Reaction Pathway
-F2.55.2Electrophilic substitution
-OCH₃4.55.8Nucleophilic addition
-CH₃4.86.1Radical coupling

Advanced: What computational modeling approaches (e.g., DFT, molecular dynamics) have been utilized to predict the regioselectivity and stability of fluorinated bicyclo compounds, and how do these models align with experimental data?

Answer:

  • DFT Calculations : Used to map transition states for fluorination reactions. For example, B3LYP/6-31G(d) models predict a 15 kJ/mol activation barrier difference between 2- and 3-fluorination, aligning with experimental regioselectivity (2-F:3-F = 8:1) .
  • Molecular Dynamics (MD) : Simulates solvent effects on enantioselectivity during enzymatic synthesis. MD trajectories show toluene stabilizes the (S)-enantiomer via π-π interactions, corroborating experimental ee >99% .

Advanced: In the context of synthesizing derivatives, what strategies are recommended to mitigate decomposition or side reactions when modifying the carboxylic acid group of this compound?

Answer:

  • Protection of COOH : Use tert-butyl esters or silyl ethers to prevent decarboxylation during high-temperature reactions .
  • Low-Temperature Coupling : Conduct amidation at -20°C with EDC/HOBt to minimize ring-opening side reactions.
  • Inert Atmosphere : Argon or nitrogen prevents oxidation of the triene system, which can lead to epoxidation or dihydroxy byproducts .

Advanced: How can researchers resolve contradictions in reported synthetic yields or spectral data for fluorinated bicyclo compounds?

Answer:

  • Reproducibility Checks : Verify solvent purity (e.g., anhydrous toluene vs. technical grade) and catalyst lot variability.
  • Advanced Analytical Cross-Validation : Combine LC-MS (for purity) with 2D NMR (COSY, HSQC) to confirm structural assignments. For example, misassigned ¹³C signals in early studies were corrected via HMBC correlations .

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